![molecular formula C14H23NO3 B11761596 10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester CAS No. 604010-03-9](/img/structure/B11761596.png)
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of an oxo group (a carbonyl group) and an aza group (a nitrogen atom) in the structure adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The aza group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The oxo and aza groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 7-Oxaspiro[4.5]decane-10-carboxylic acid
Uniqueness
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester stands out due to its unique combination of an oxo group and an aza group within a spirocyclic framework. This structural feature imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Eigenschaften
| 604010-03-9 | |
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)14(10-15)7-4-5-8-14/h4-10H2,1-3H3 |
InChI-Schlüssel |
QRYDLVFEIPIFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


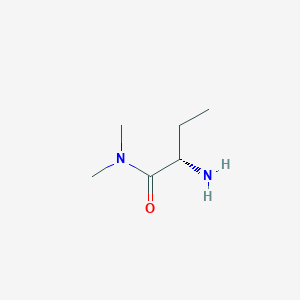
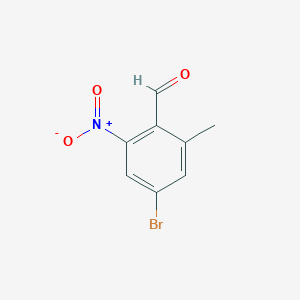
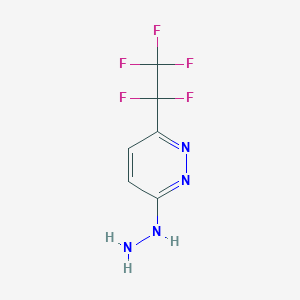
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
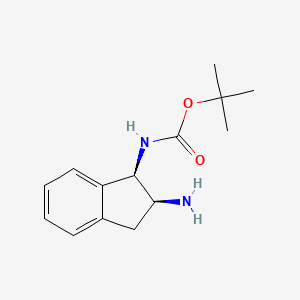
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
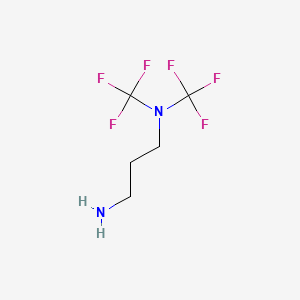
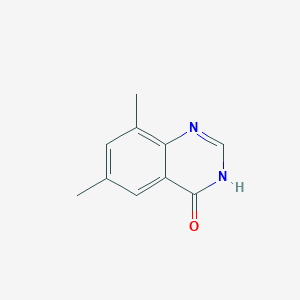
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
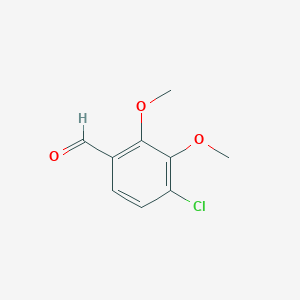
![(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11761581.png)
![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)

